molecular formula C14H21NO2 B4630662 1-[3-(2-methoxyphenoxy)propyl]pyrrolidine CAS No. 5365-05-9

1-[3-(2-methoxyphenoxy)propyl]pyrrolidine

Cat. No. B4630662
CAS RN: 5365-05-9
M. Wt: 235.32 g/mol
InChI Key: WHZLNTXNMADMTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to 1-[3-(2-methoxyphenoxy)propyl]pyrrolidine, often involves multi-step reactions that include the formation of pyrrolidin-2-one or pyrrolidine-2,3-dione cores, followed by further functionalization. These processes are critical for generating a wide variety of structural derivatives with potential biological activities (Nguyen & Vo Viet Dai, 2023).

Molecular Structure Analysis

The molecular structure of compounds related to 1-[3-(2-methoxyphenoxy)propyl]pyrrolidine has been characterized using various spectroscopic methods, including NMR (1H, 13C) and mass spectrometry. X-ray crystallography provides detailed insights into the three-dimensional arrangement of atoms within the molecule, revealing the orientation of substituents and the overall molecular conformation (Al‐Refai et al., 2016).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo a range of chemical reactions, including acylation, which can introduce various acyl groups at specific positions on the pyrrolidine ring. These reactions are pivotal for modifying the chemical and physical properties of the molecule, potentially leading to compounds with significant biological activities (Jones et al., 1990).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in various solvents and conditions. These properties are influenced by the molecular structure and the presence of specific functional groups (Mohammat et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability, and potential for undergoing various chemical transformations, are crucial for the application of pyrrolidine derivatives in synthetic organic chemistry and drug development. These properties are determined by the compound's functional groups and the electronic environment within the molecule (Wijtmans et al., 2004).

Scientific Research Applications

Antiarrhythmic and Antihypertensive Effects

  • A study by Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives and tested them for antiarrhythmic and antihypertensive activities. These derivatives displayed strong activities and their effects were related to alpha-adrenolytic properties, suggesting their potential use in cardiovascular applications (Malawska et al., 2002).

Electrochemical and Sensor Applications

  • Research by Mert et al. (2013) on a related compound, N-linked polybispyrroles, demonstrated its strong stability, reversible redox process, and good electrochromic properties, indicating its potential application in metal recovery and ion sensing (Mert et al., 2013).

Antiinflammatory and Analgesic Activities

  • A series of related pyrrolidin-2-ones synthesized by Ikuta et al. (1987) showed potential as antiinflammatory/analgesic agents and dual inhibitors of prostaglandin and leukotriene synthesis. These compounds displayed antiinflammatory activities comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

Luminescent Properties

  • Zhang et al. (2006) investigated phenol-pyridine boron complexes, including derivatives related to the compound , for their luminescent properties. These complexes showed bright blue luminescence, making them suitable for use in electroluminescent devices (Zhang et al., 2006).

Antimicrobial Activity

  • Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives, including 1-[3-(2-methoxyphenoxy)propyl]pyrrolidine, and evaluated their antimicrobial activity. Some of these derivatives showed significant activity against various bacteria, indicating their potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Insecticidal Activity

  • A study by Bakhite et al. (2014) on pyridine derivatives, including related compounds, demonstrated significant insecticidal activities against the cowpea aphid, suggesting their use in agricultural pest control (Bakhite et al., 2014).

properties

IUPAC Name

1-[3-(2-methoxyphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-7-2-3-8-14(13)17-12-6-11-15-9-4-5-10-15/h2-3,7-8H,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZLNTXNMADMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366121
Record name 1-[3-(2-methoxyphenoxy)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Methoxyphenoxy)propyl]pyrrolidine

CAS RN

5365-05-9
Record name 1-[3-(2-methoxyphenoxy)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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